molecular formula C21H21NO6 B119000 (+)-Hydrastine CAS No. 29617-43-4

(+)-Hydrastine

Cat. No.: B119000
CAS No.: 29617-43-4
M. Wt: 383.4 g/mol
InChI Key: JZUTXVTYJDCMDU-RBUKOAKNSA-N
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Description

(+)-Hydrastine is a member of isoquinolines.

Biological Activity

(+)-Hydrastine is an alkaloid primarily derived from the plant Hydrastis canadensis, commonly known as goldenseal. This compound has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The following sections detail the pharmacological effects, metabolic pathways, and relevant research findings on this compound.

Antimicrobial Activity

Research indicates that hydrastine exhibits significant antimicrobial activity. A study demonstrated that extracts of goldenseal, which contain hydrastine, showed enhanced effectiveness against Staphylococcus aureus when combined with other constituents like berberine. This synergistic effect suggests that the efficacy of hydrastine may be amplified through interactions with other phytochemicals present in goldenseal .

Inhibition of Enzymatic Activity

This compound has been shown to inhibit tyrosine hydroxylase in PC-12 cells, which is crucial for dopamine synthesis. This inhibition could have implications for neurological conditions where dopamine dysregulation is a factor . Additionally, hydrastine has been reported to affect various cytochrome P450 enzymes, which are vital for drug metabolism, potentially leading to drug-drug interactions .

Cardiovascular Effects

In vitro studies have revealed that hydrastine can induce a negative inotropic effect on cardiac tissues while exhibiting a positive chronotropic effect in spontaneously beating rat atrium. This dual action suggests potential applications in managing heart conditions, although further research is necessary to elucidate the mechanisms involved .

Metabolism and Pharmacokinetics

This compound undergoes extensive biotransformation, primarily through phase I and phase II metabolic processes. A pharmacokinetic study involving healthy subjects demonstrated that after an oral dose of goldenseal containing hydrastine, the compound reached a maximum serum concentration (Cmax) of 225 ± 100 ng/ml within 1.5 hours (Tmax). The elimination half-life was approximately 4.8 hours .

The metabolic pathways include:

  • Phase I Metabolism : Involves oxidation reactions such as O-demethylation and hydroxylation.
  • Phase II Metabolism : Primarily results in the formation of glucuronide and sulfate conjugates .

Case Study: Antitumor Activity

A notable study highlighted the antitumor properties of (−)-β-hydrastine (a stereoisomer), demonstrating potent activity against human lung adenocarcinoma cells. This finding suggests that structural variations among hydrastine derivatives may lead to differing biological activities, warranting further exploration into their therapeutic potential .

Synergy-Directed Fractionation

Using synergy-directed fractionation, researchers identified three flavonoids from goldenseal that enhance the antimicrobial activity of berberine against S. aureus. This approach underscores the importance of studying complex plant extracts rather than isolated compounds to fully understand their therapeutic potential .

Summary Table of Biological Activities

Activity Effect Study Reference
AntimicrobialEffective against S. aureus
Enzyme InhibitionInhibits tyrosine hydroxylase
Cardiovascular EffectsNegative inotropic and positive chronotropic
AntitumorPotent activity against lung adenocarcinoma

Scientific Research Applications

CNS Activity

(+)-Hydrastine has been shown to exhibit significant CNS activity, including:

  • GABA_A Receptor Antagonism : It acts as a competitive antagonist, influencing neurotransmitter dynamics and potentially offering therapeutic benefits in conditions like anxiety and epilepsy .
  • Antitumor Activity : Research indicates that (−)-β-hydrastine demonstrates potent antitumor effects against human lung adenocarcinoma cells, suggesting its potential role in cancer therapy .

Antimicrobial Properties

The compound has been investigated for its antimicrobial effects. Studies have shown that hydrastine exhibits antibacterial properties, making it a candidate for treating infections .

Anti-inflammatory Effects

Hydrastine has also been noted for its anti-inflammatory properties, which could be beneficial in managing conditions characterized by chronic inflammation .

Antitumor Efficacy

A study conducted on A549 lung adenocarcinoma cells demonstrated that treatment with (−)-β-hydrastine resulted in significant cytotoxic effects, leading to apoptosis in cancer cells. The mechanism involved modulation of cell cycle progression and induction of oxidative stress .

CNS Effects in Animal Models

Research involving rodent models indicated that hydrastine administration resulted in observable changes in behavior consistent with CNS depressant effects, corroborating its antagonistic action on GABA_A receptors .

Summary Table of Applications

ApplicationBiological ActivityReference
CNS ActivityGABA_A receptor antagonist
AntitumorCytotoxicity against lung adenocarcinoma
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction of inflammatory markers

Properties

IUPAC Name

(3R)-6,7-dimethoxy-3-[(5S)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c1-22-7-6-11-8-15-16(27-10-26-15)9-13(11)18(22)19-12-4-5-14(24-2)20(25-3)17(12)21(23)28-19/h4-5,8-9,18-19H,6-7,10H2,1-3H3/t18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUTXVTYJDCMDU-RBUKOAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC3=C(C=C2[C@H]1[C@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045611
Record name (1S,9R)-beta-Hydrastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29617-43-4, 118-08-1
Record name (1S,9R)-beta-Hydrastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydrastine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.849
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does (+)-Hydrastine exert its effects on the cellular level?

A1: this compound has been shown to interact with various cellular targets, including calcium channels. Studies using rat pheochromocytoma PC12 cells demonstrated that this compound inhibits dopamine release and calcium influx stimulated by high potassium levels, suggesting an interaction with voltage-gated calcium channels. Furthermore, this compound also inhibited caffeine-induced increases in intracellular calcium, indicating potential effects on intracellular calcium stores. []

Q2: Does this compound influence neurotransmitter levels?

A2: Research suggests that this compound can modulate dopamine levels. In PC12 cells, this compound was found to reduce the basal intracellular calcium concentration, which can subsequently impact dopamine release. [] Additionally, this compound was found to inhibit the L-DOPA-induced increase in dopamine content in PC12 cells, possibly through its interaction with the enzyme aromatic L-amino acid decarboxylase (AADC), responsible for dopamine synthesis. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C21H21NO6 and its molecular weight is 383.4 g/mol. []

Q4: Are there any spectroscopic data available to characterize this compound?

A4: Yes, various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, have been extensively used to elucidate the structure of this compound. [, , , ]

Q5: Is there information available about the stability of this compound under various storage conditions?

A5: While specific studies on the stability of this compound under various conditions are limited in the provided research, it's important to note that alkaloids, in general, can be sensitive to light, temperature, and pH. Proper storage conditions, such as cool, dark, and dry environments, are generally recommended for alkaloid-containing materials to minimize potential degradation. [, ]

Q6: What is known about the absorption, distribution, metabolism, and excretion of this compound in humans?

A6: A study investigating the pharmacokinetics of this compound in humans following a single oral dose of a goldenseal supplement (containing 78 mg of hydrastine) revealed a maximum serum concentration (Cmax) of 225 ± 100 ng/ml achieved at a Tmax of 1.5 ± 0.3 hours. The elimination half-life was determined to be 4.8 ± 1.4 hours. These findings suggest that this compound is absorbed relatively quickly after oral administration. []

Q7: What metabolites of this compound have been identified, and do they possess any pharmacological activity?

A7: this compound undergoes extensive phase I and phase II metabolism. Identified metabolic transformations include reduction, O-demethylation, N-demethylation, hydroxylation, aromatization, lactone hydrolysis, and dehydrogenation. Phase II metabolism primarily involves glucuronide and sulfate conjugation. The pharmacological activity of these metabolites requires further investigation. [, ]

Q8: What in vitro studies have been conducted to investigate the biological activity of this compound?

A8: Numerous in vitro studies have been conducted, demonstrating the diverse biological activities of this compound. For instance, this compound has shown antifungal activity against various plant pathogenic fungi. [] It also demonstrated inhibitory effects on dopamine release and calcium influx in PC12 cells, indicating potential neurological effects. []

Q9: Has this compound been investigated in animal models or clinical trials for specific therapeutic applications?

A9: While the provided research lacks specific details about this compound's investigation in clinical trials, preclinical studies using animal models and cell-based assays form the foundation for potential future clinical evaluation. The selection of appropriate animal models and the translation of preclinical findings to human clinical trials are crucial steps in drug development. [, , ]

Q10: What is known about the toxicity profile and potential adverse effects of this compound?

A10: It's essential to approach the use of potent alkaloids like this compound with caution. While traditional use suggests a long history, comprehensive toxicity studies are crucial for understanding potential adverse effects, especially with long-term use. [, , ]

Q11: What analytical techniques are commonly employed for the detection and quantification of this compound in plant materials and biological samples?

A11: High-performance liquid chromatography (HPLC) coupled with UV detection is a widely used technique for quantifying this compound in goldenseal root powder and dietary supplements. [, , ] This method offers high sensitivity and selectivity for separating and quantifying this compound from other compounds present in complex matrices.

Q12: Are there any specific considerations for developing a robust analytical method for this compound analysis?

A12: Method validation is critical for ensuring the reliability and accuracy of analytical data. This involves evaluating parameters like linearity, precision, accuracy, limit of detection, limit of quantification, and specificity. The development of a robust analytical method for this compound analysis should consider factors like extraction efficiency, potential interference from other plant constituents, and the stability of this compound during sample preparation and analysis. [, ]

Q13: Are there any known alternatives or substitutes for this compound in its various applications?

A13: While this compound possesses unique pharmacological properties, other alkaloids, both natural and synthetic, might offer similar therapeutic benefits. Exploring these alternatives could lead to the discovery of compounds with improved efficacy, safety profiles, or pharmacokinetic properties. []

Q14: What is the historical context and significance of this compound in traditional medicine?

A14: this compound, as a key constituent of goldenseal, has a rich history of use in traditional medicine, particularly by Native Americans, for various ailments, including digestive issues and skin conditions. [, , , ] Understanding its historical context can provide valuable insights into its potential therapeutic benefits and guide future research directions.

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